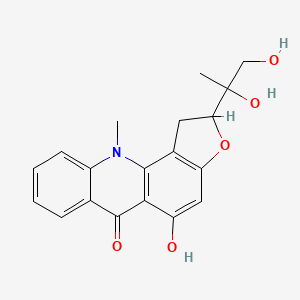

Gravacridonediol

Description

Structure

3D Structure

Properties

CAS No. |

37551-75-0 |

|---|---|

Molecular Formula |

C19H19NO5 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-(1,2-dihydroxypropan-2-yl)-5-hydroxy-11-methyl-1,2-dihydrofuro[2,3-c]acridin-6-one |

InChI |

InChI=1S/C19H19NO5/c1-19(24,9-21)15-7-11-14(25-15)8-13(22)16-17(11)20(2)12-6-4-3-5-10(12)18(16)23/h3-6,8,15,21-22,24H,7,9H2,1-2H3 |

InChI Key |

RQAGSTDFTGSIGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)O |

melting_point |

246 - 250 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Gravacridonediol

Botanical Sources and Distribution within the Rutaceae Family

The Rutaceae family, commonly known as the rue or citrus family, is the exclusive natural source of acridone (B373769) alkaloids like gravacridonediol. u-szeged.hu This family comprises approximately 160 genera and 1,900 species, renowned for their aromatic properties due to the presence of ethereal oils. kew.org

This compound in Ruta graveolens

The most well-documented botanical source of this compound is Ruta graveolens, commonly known as common rue. nih.govsemanticscholar.orgresearchgate.net This medicinal herb has been a subject of extensive phytochemical research, leading to the identification of numerous compounds, including a variety of acridone alkaloids. researchgate.netnih.gov this compound is isolated from both the roots and aerial parts of the Ruta graveolens plant. nih.goviiarjournals.org It is considered one of the major alkaloids present in this species. semanticscholar.orgresearchgate.net The compound is also found in its glycosylated form, this compound glucoside, within Ruta graveolens. scifer.cn

Occurrence in Other Rutaceae Species

Beyond Ruta graveolens, this compound has been identified in other species within the Rutaceae family. Notably, it has been isolated from Thamnosma rhodesica. nih.gov Research has also pointed to its presence in Zanthoxylum simullans, another member of the Rutaceae family. researchgate.net While Ruta is the most investigated genus for these compounds, the broader Rutaceae family represents a potential source for this compound and related alkaloids. semanticscholar.orgnih.gov

Advanced Chromatographic Techniques for Isolation

The isolation and purification of this compound from its natural plant sources rely on various advanced chromatographic methodologies. These techniques are essential for separating the complex mixture of phytochemicals present in plant extracts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of this compound. iiarjournals.org Semi-preparative HPLC has been successfully used to isolate the compound from plant extracts. researchgate.net The purity of isolated this compound is often verified using analytical HPLC, with one study reporting a purity of 91% as determined by this method. iiarjournals.org This technique allows for the precise separation of acridone alkaloids from other constituents. iiarjournals.org

Countercurrent Chromatography Approaches

High-speed counter-current chromatography (HSCCC) has been mentioned as a method for the preparative isolation and purification of various natural products, including compounds from the Rutaceae family. stifar-riau.ac.idvdoc.pub While direct application on this compound isn't detailed in the provided results, this technique is a powerful tool for separating compounds from complex mixtures and is relevant for the isolation of alkaloids. researchgate.netnii.ac.jp Countercurrent chromatography, in general, offers an alternative to solid-support-based methods, partitioning compounds between two immiscible liquid phases. nih.gov

Other Preparative Chromatographic Methods

Initial extraction and fractionation of plant material are often achieved using various chromatographic methods. Vacuum liquid chromatography on silica (B1680970) gel is one such method used for the initial separation of crude extracts, which can then be followed by further chromatographic steps to isolate pure compounds like this compound. u-szeged.hu Preparative thin-layer chromatography (PTLC) is another technique that has been employed for the separation of compounds from plant extracts. nih.gov These preparative methods are foundational in the process of isolating specific natural products from their complex botanical matrix.

Extraction and Purification Protocols for this compound

The isolation of this compound from its natural source, primarily Ruta graveolens, involves a multi-step process of extraction followed by sophisticated purification techniques. The general procedure begins with the extraction of alkaloids from the plant material, which is then subjected to various chromatographic methods to separate and purify this compound from other co-extracted compounds.

Initial Extraction: The process typically starts with the air-dried and powdered plant material, such as the roots or leaves. An initial extraction is performed using a solvent to create a crude extract.

Solvent Extraction: Ethanol is a commonly used solvent. mdpi.com For instance, the ethanolic extract from Ruta graveolens leaves can be prepared and subsequently solubilized in a mixture of methanol (B129727) and water. nih.gov This solution then undergoes liquid-liquid partitioning with solvents of increasing polarity, like hexane (B92381) and dichloromethane (B109758), to separate compounds based on their solubility. nih.gov In other protocols, a chloroform (B151607) fraction containing the alkaloids is prepared for further purification. researchgate.net One method described for the roots of Ruta graveolens involves creating an ethanolic extract, which is then solubilized in a methanol:water (1:3 v:v) solution and partitioned with hexane. nih.gov

Purification by Chromatography: The crude or partially purified extracts are rich in a variety of compounds, including numerous alkaloids. Therefore, chromatographic techniques are essential to isolate this compound.

Column Chromatography: This is a fundamental technique used for the separation of acridone alkaloids. Silica gel (70-230 mesh) is frequently employed as the stationary phase. The separation is achieved by eluting the column with a gradient of different solvents. A common mobile phase consists of a mixture of hexane, dichloromethane, acetone, and methanol, with progressively increasing polarity. nih.gov

Sephadex LH-20 Chromatography: For further purification of the fractions obtained from silica gel chromatography, size-exclusion chromatography using Sephadex LH-20 is often utilized. A typical solvent system for this step is a mixture of dichloromethane and methanol. nih.gov

The purity of the final isolated compound is verified using analytical methods such as High-Performance Liquid Chromatography (HPLC). One study confirmed the purity of isolated this compound to be 91% using an HPLC system. iiarjournals.org

Below is a table summarizing the chromatographic methods used in the purification of alkaloids from Ruta graveolens, including those applicable to this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| Column Chromatography | Silica gel 60 (70–230 mesh) | Gradient of Hexane, Dichloromethane, Acetone, Methanol | Initial fractionation of crude extract | nih.gov |

| Size-Exclusion Chromatography | Sephadex LH-20 | Dichloromethane:Methanol (1:1, v:v) | Purification of fractions from column chromatography | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | LiChrospher 100 RP-18 | Methanol:Water (6:4 and 8:2) with 0.1% Trifluoroacetic Acid (TFA) | Purity assessment of the final compound | iiarjournals.org |

Structure Elucidation and Spectroscopic Characterization of Gravacridonediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the structural puzzle of Gravacridonediol. By analyzing the behavior of atomic nuclei in a magnetic field, both one-dimensional and two-dimensional NMR experiments have provided a wealth of information regarding the carbon skeleton and the placement of protons.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

Initial analysis of this compound by ¹H NMR and ¹³C NMR spectroscopy provided the foundational data for its structural determination. The ¹H NMR spectrum revealed the presence of distinct proton environments, while the ¹³C NMR spectrum indicated the number and types of carbon atoms within the molecule.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type |

| Data not available in search results |

Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not publicly available in the searched resources.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the connectivity between protons and carbons and to deduce the stereochemistry of the molecule, a suite of two-dimensional NMR experiments was employed.

COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, revealing adjacent protons within the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial in identifying long-range (2-3 bond) correlations between protons and carbons, which helped to piece together the different fragments of the molecule and to assign quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the chiral centers in this compound.

Specific correlations from COSY, HMQC, HMBC, and NOESY experiments for this compound are not detailed in the available search results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry played a pivotal role in determining the elemental composition and elucidating the fragmentation pathways of this compound, further corroborating the structure proposed by NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provided the exact mass of the this compound molecule, which allowed for the unambiguous determination of its molecular formula as C₁₉H₁₉NO₅.

HRMS Data for this compound

| Ion Type | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

While the molecular formula is known, specific high-resolution mass-to-charge ratio data was not found in the search results.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) experiments were performed to induce fragmentation of the parent ion and analyze the resulting daughter ions. This fragmentation pattern provides valuable clues about the structural motifs present within the molecule.

Major Fragmentation Peaks in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| Data not available | Data not available | Data not available |

A detailed analysis of the MS/MS fragmentation pattern for this compound is not available in the searched literature.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS techniques are powerful tools for determining the constitution and relative stereochemistry of a molecule, X-ray crystallography is the definitive method for establishing its absolute configuration in the solid state. This technique involves diffracting X-rays through a single crystal of the compound to generate a three-dimensional electron density map, from which the precise spatial arrangement of every atom can be determined.

A search of the available scientific literature did not yield any published X-ray crystallographic studies for this compound. Therefore, the absolute configuration of its chiral centers has not been experimentally confirmed by this method.

Advanced Spectroscopic Methods for Conformational Analysis

Beyond establishing the planar structure and connectivity of this compound, advanced spectroscopic methods are employed to investigate its three-dimensional structure and preferred conformation in solution. The spatial arrangement of atoms is critical to a molecule's biological activity and interactions. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), complemented by computational modeling, provide profound insights into the molecule's conformational dynamics.

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are powerful NMR techniques that detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. researchgate.net The intensity of the observed cross-peaks in a 2D NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the molecule's spatial arrangement. columbia.edu

For a molecule of intermediate size like this compound (Molecular Weight: 341.4 g/mol ), the NOE can sometimes be close to zero, making detection difficult. researchgate.net In such cases, ROESY is the preferred experiment because the ROE is always positive and provides unambiguous correlations. researchgate.net

Expected key ROESY correlations for this compound that would be instrumental in confirming its conformation include:

Interactions involving the N-methyl group: Correlations between the protons of the N-methyl group and the aromatic proton on the adjacent ring (H-1) would confirm the orientation around the nitrogen atom.

Correlations around the fused furo-acridone core: Spatial proximity between protons on the dihydrofuran ring and the adjacent aromatic ring would help define the planarity and geometry of the ring system.

Stereochemistry of the diol side chain: Correlations between the protons of the methyl group on the side chain and the methylene (B1212753) and methine protons of the dihydrofuran ring would help establish the preferred orientation and conformation of this flexible side chain relative to the rigid core.

Computational Modeling:

To supplement experimental data, computational methods such as Density Functional Theory (DFT) are used to model the conformational landscape of this compound. These calculations can predict the relative energies of different possible conformers (e.g., different rotational positions of the diol side chain). mdpi.com By calculating the theoretical NMR parameters for the lowest-energy conformers and comparing them to the experimental data, a highly accurate model of the predominant solution-state structure of this compound can be developed. This integrated approach, combining experimental NMR data with theoretical calculations, provides a comprehensive understanding of the molecule's three-dimensional structure.

Illustrative Spectroscopic Data for this compound

The following tables represent expected or illustrative spectroscopic data for this compound, based on its known structure and typical values for related furoacridone alkaloids. This data is provided for educational purposes to demonstrate how spectral information is used for structure elucidation.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J in Hz) |

| 1 | 143.5 | 7.50 | d, J = 8.0 |

| 2 | 118.0 | 7.30 | t, J = 7.5 |

| 3 | 126.0 | 7.60 | t, J = 7.5 |

| 4 | 121.0 | 8.10 | d, J = 8.0 |

| 4a | 120.5 | - | - |

| 5a | 115.0 | - | - |

| 6 | 165.0 | - | - |

| 6a | 108.0 | - | - |

| 7 | 95.0 | 6.80 | s |

| 10a | 145.0 | - | - |

| 11 | 160.0 | - | - |

| 11a | 98.0 | - | - |

| 1' (CH₂) | 28.0 | 3.30 | t, J = 7.0 |

| 2' (CH) | 78.0 | 4.80 | t, J = 7.0 |

| 3' (C-OH) | 73.0 | - | - |

| 4' (CH₃) | 25.0 | 1.45 | s |

| 5' (CH₂OH) | 68.0 | 3.70 | s |

| N-CH₃ | 35.0 | 3.90 | s |

| 5-OH | - | 12.50 | s (br) |

| 3'-OH | - | 4.50 | s (br) |

| 5'-OH | - | 3.90 | s (br) |

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Interpretation |

| 341 | [M]⁺ | Molecular Ion |

| 323 | [M - H₂O]⁺ | Loss of water from the diol side chain |

| 310 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 282 | [M - C₃H₇O₂]⁺ | Cleavage of the entire diol side chain |

| 267 | [Fragment from 282 - CH₃]⁺ | Loss of a methyl group from the acridone (B373769) core |

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500-3200 | O-H (Alcohol, Phenol) | Stretching (Broad) |

| 3050 | C-H (Aromatic) | Stretching |

| 2950 | C-H (Aliphatic) | Stretching |

| 1640 | C=O (Acridone Ketone) | Stretching |

| 1600, 1480 | C=C (Aromatic) | Stretching |

| 1250 | C-O (Ether, Phenol) | Stretching |

| 1100 | C-O (Alcohol) | Stretching |

Table 4: Expected UV-Visible Spectroscopy Data

| λmax (nm) | Electronic Transition | Chromophore |

| ~255 | π → π | Acridone aromatic system |

| ~280 | π → π | Acridone aromatic system |

| ~330 | π → π | Acridone aromatic system |

| ~400 | n → π | Carbonyl group in conjugation |

Chemical Synthesis and Derivatization Strategies for Gravacridonediol and Its Analogues

Total Synthesis Approaches to Gravacridonediol

A complete, step-by-step total synthesis of this compound has not been extensively reported in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the acridone (B373769) core, most notably the Ullmann condensation. jocpr.comrsc.orgconicet.gov.ar This classical approach involves the copper-catalyzed reaction between an anthranilic acid derivative and an aryl halide, followed by an acid-catalyzed cyclization to form the tricyclic acridone structure.

A potential retrosynthetic analysis of this compound would disconnect the acridone core into two key building blocks: a substituted anthranilic acid and a substituted phenol. The subsequent steps would involve the regioselective introduction of the diol-containing pyran ring.

Key Synthetic Steps:

Ullmann Condensation: The synthesis would likely commence with the Ullmann condensation of a suitably substituted 2-aminobenzoic acid and a polyhydroxylated benzene (B151609) derivative. The selection of appropriate protecting groups for the hydroxyl functionalities would be crucial to ensure regioselectivity in the subsequent cyclization and annulation steps.

Cyclization: The resulting N-phenylanthranilic acid intermediate would then be subjected to acid-catalyzed cyclization, typically using a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, to yield the core acridone scaffold. rsc.org

Pyrano Ring Formation: The final key step would be the construction of the dihydroxylated pyran ring. This could be achieved through a regioselective annulation reaction, for instance, by utilizing a titanium isopropoxide-mediated reaction with a suitable three-carbon component like prenal. acs.org The stereochemistry of the diol would need to be carefully controlled, potentially through the use of stereoselective dihydroxylation methods.

While a definitive total synthesis is yet to be published, the modularity of these established methods provides a clear and feasible pathway toward the laboratory synthesis of this compound.

Semi-Synthetic Modifications of this compound

This compound is a naturally occurring acridone alkaloid isolated from plants of the Rutaceae family, such as Ruta graveolens. iiarjournals.orgnih.gov This natural availability opens up avenues for semi-synthetic modifications, where the isolated natural product serves as a starting material for the generation of novel analogues. Such an approach is often more efficient than a full total synthesis.

Semi-synthetic strategies would focus on the chemical manipulation of the existing functional groups on the this compound scaffold. The hydroxyl groups of the pyran ring are prime targets for modification, allowing for the introduction of a wide range of functionalities to probe their influence on biological activity. These modifications can include esterification, etherification, and oxidation, among others. The development of semi-synthetic routes is crucial for generating a diverse library of compounds for structure-activity relationship studies.

Synthesis of this compound Derivatives and Analogues

The synthesis of specific derivatives of this compound is essential for understanding the chemical space around this natural product and for potentially enhancing its biological properties.

This compound glucoside has been identified as a naturally occurring derivative. iiarjournals.org The synthesis of such glycosylated derivatives in the laboratory can be achieved through several established glycosylation methods. A common approach involves the reaction of an activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate, with the hydroxyl group of this compound. The regioselectivity of the glycosylation can be controlled by the judicious use of protecting groups on the this compound core and by the choice of reaction conditions and promoters. mdpi.commdpi.com The synthesis of O-glycosides typically involves the formation of an ether linkage between the anomeric carbon of the sugar and a hydroxyl group of the aglycone. mdpi.com

Table 1: General Steps for the Synthesis of Glycosylated this compound Derivatives

| Step | Description |

| 1. | Protection of reactive functional groups on the this compound scaffold, if necessary. |

| 2. | Activation of the sugar moiety to form a glycosyl donor. |

| 3. | Coupling of the glycosyl donor with the hydroxyl group of the protected or unprotected this compound. |

| 4. | Deprotection of the protecting groups to yield the final glycosylated derivative. |

This compound monomethyl ether is another known natural derivative. iiarjournals.orgresearchgate.net The synthesis of methylated analogues can be accomplished through standard etherification protocols. google.comgoogle.comrsc.org A common method involves the treatment of this compound with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the methylation, allowing for the targeted synthesis of specific monomethyl or polymethyl ethers. For instance, using a stoichiometric amount of a mild base might favor the methylation of the more acidic hydroxyl group.

Table 2: Common Reagents for the Methylation of Alcohols

| Reagent | Base |

| Methyl iodide (CH₃I) | Sodium hydride (NaH), Silver(I) oxide (Ag₂O) |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) |

| Trimethylsilyldiazomethane (TMSCHN₂) | - |

The systematic structural modification of this compound is fundamental to understanding its structure-activity relationship (SAR). frontiersin.orgmdpi.comresearchgate.net SAR studies aim to identify the key structural features responsible for a compound's biological activity. By synthesizing a series of analogues with systematic variations in their structure, researchers can map the pharmacophore and optimize the lead compound for improved potency and selectivity.

For this compound, SAR studies would likely focus on:

Modification of the Pyran Ring: Altering the stereochemistry of the diol, converting the hydroxyl groups to other functional groups (e.g., esters, ethers, halides), or removing one or both hydroxyl groups.

Substitution on the Acridone Core: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the aromatic rings to probe electronic and steric effects.

Modification of the N-10 Position: In many acridone alkaloids, substitution at the nitrogen atom is crucial for activity. frontiersin.org Introducing different alkyl or aryl groups at this position could significantly impact the biological profile.

The findings from these SAR studies are invaluable for the rational design of more potent and specific analogues. mdpi.com

Methodological Advancements in Acridone Alkaloid Synthesis

The field of synthetic organic chemistry is continuously evolving, leading to the development of more efficient and selective methods for the construction of complex molecules like acridone alkaloids. Recent advancements that could be applied to the synthesis of this compound and its analogues include:

Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder and more versatile alternatives to the classical Ullmann condensation for the formation of the C-N bond in the acridone scaffold. beilstein-journals.org Palladium-catalyzed multi-component reactions have also emerged as powerful tools for the rapid construction of acridone frameworks. beilstein-journals.org

C-H Activation/Functionalization: Direct C-H activation strategies are becoming increasingly prevalent in organic synthesis. These methods allow for the direct introduction of functional groups onto the aromatic core of the acridone skeleton without the need for pre-functionalized starting materials, thus improving atom economy and reducing the number of synthetic steps.

Regioselective Annulation Strategies: The development of new reagents and catalysts for the regioselective construction of heterocyclic rings, such as the pyran ring in this compound, is an active area of research. acs.orgrsc.org These methods offer greater control over the final structure of the molecule.

Green Chemistry Approaches: The use of microwave irradiation, solid-supported catalysts, and environmentally benign solvents are being increasingly adopted in the synthesis of acridone alkaloids to develop more sustainable synthetic processes. researchgate.neteurekaselect.comresearchgate.net

These methodological advancements not only facilitate the synthesis of known acridone alkaloids but also pave the way for the creation of novel and structurally diverse analogues with potentially enhanced biological activities.

Biosynthetic Pathways of Gravacridonediol

Identification of Putative Precursors

The foundational building blocks for the gravacridonediol scaffold are derived from distinct primary metabolic routes, highlighting the interconnectedness of plant biochemistry.

L-Tryptophan and Anthranilate Pathways

The biosynthesis of this compound is rooted in the shikimate pathway, which provides the aromatic precursor, chorismate. nih.govnih.gov Chorismate stands at a critical metabolic juncture, leading to the formation of aromatic amino acids. nih.gov One of these, L-tryptophan, and its precursor, anthranilate, are central to the formation of the acridone (B373769) core. rsc.orgnih.gov

Anthranilate, formed from chorismate by the enzyme anthranilate synthase, serves as a direct precursor for acridone alkaloids. rsc.orgresearchgate.net While typically, anthranilate is funneled into tryptophan synthesis, in acridone-producing plants, a portion is diverted towards secondary metabolism. rsc.orgresearchgate.net This diversion is a crucial regulatory point in the biosynthesis of these specialized compounds. researchgate.net

Polyketide and Shikimate Pathway Interconnections

The biosynthesis of the acridone scaffold exemplifies a classic mixed biosynthetic origin, combining elements from the shikimate and the polyketide pathways. nih.govresearcher.life While anthranilate (or its N-methylated derivative) provides one part of the structure, the remaining carbon atoms are supplied by the polyketide pathway in the form of malonyl-CoA. nih.govwikipedia.org

The condensation of an anthranilate-derived unit with three molecules of malonyl-CoA is a key step in forming the characteristic three-ring system of acridone alkaloids. nih.govwikipedia.org This process is catalyzed by a type III polyketide synthase, highlighting a significant intersection between these two major metabolic routes. nih.govresearcher.life The shikimate pathway provides the initial aromatic ring and the nitrogen atom, while the polyketide pathway contributes to the formation of the other two rings. nih.govresearcher.life

Enzymatic Steps and Key Biocatalysts in this compound Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymes.

A pivotal initial step in the acridone alkaloid pathway is the N-methylation of anthranilate to yield N-methylanthranilate, a reaction catalyzed by anthranilate N-methyltransferase (ANMT) . nih.govresearchgate.net This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. researchgate.netmdpi.com The methylation of anthranilate is a key committing step, diverting the precursor from primary metabolism (tryptophan synthesis) into the specialized acridone alkaloid pathway. researchgate.netmdpi.com Subsequently, N-methylanthranilate is activated to its coenzyme A (CoA) ester, N-methylanthraniloyl-CoA. nih.gov

The central condensation reaction is catalyzed by acridone synthase (ACS) , a type III polyketide synthase. nih.govwikipedia.org This enzyme orchestrates the cyclization of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the fundamental acridone scaffold, 1,3-dihydroxy-N-methylacridone. nih.govwikipedia.org Further enzymatic modifications, such as hydroxylations and prenylations, are then required to produce the diverse array of acridone alkaloids, including this compound. While the specific enzymes responsible for the final tailoring steps leading to this compound are less characterized, they are presumed to be part of the broader enzymatic machinery of alkaloid biosynthesis.

Table 1: Key Enzymes in the Biosynthesis of the Acridone Core

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Anthranilate Synthase | AS | Catalyzes the formation of anthranilate from chorismate. | Shikimate Pathway |

| Anthranilate N-methyltransferase | ANMT | Catalyzes the N-methylation of anthranilate to N-methylanthranilate. | Acridone Alkaloid Biosynthesis |

| Acridone Synthase | ACS | Catalyzes the condensation of N-methylanthraniloyl-CoA and malonyl-CoA to form the acridone scaffold. | Polyketide/Acridone Alkaloid Biosynthesis |

Genetic and Molecular Aspects of Biosynthetic Regulation

The production of this compound is tightly regulated at the genetic and molecular level, ensuring that resources are allocated to this specialized metabolic pathway when needed, for instance, in response to environmental stressors or developmental cues. nih.govuvm.eduazolifesciences.com The expression of genes encoding the biosynthetic enzymes is a key control point.

Studies on Ruta graveolens have shown that the expression of genes for enzymes like anthranilate N-methyltransferase and acridone synthase can be induced by elicitors, such as fungal cell wall components. nih.govresearchgate.net This suggests a role for these alkaloids in plant defense. The regulation often involves complex signaling cascades that perceive the external stimuli and translate them into changes in gene expression. azolifesciences.com

The regulation of precursor supply is also critical. For instance, some acridone-producing plants possess two copies of the anthranilate synthase α-subunit. rsc.org One is constitutively expressed and subject to feedback inhibition by tryptophan, while the other is induced upon elicitation and is less sensitive to this inhibition, allowing for an increased flux of anthranilate into the alkaloid pathway. rsc.org This dual-enzyme system provides a sophisticated mechanism for partitioning metabolic flow between primary and secondary metabolism.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into the final product. generalmetabolics.commusechem.comstudysmarter.co.uk Such studies have been instrumental in confirming the origins of the carbon and nitrogen atoms in the acridone skeleton.

By feeding plants or cell cultures with precursors labeled with stable isotopes like ¹³C or ¹⁵N, researchers can track the metabolic fate of these atoms. researchgate.netsymeres.com For instance, feeding experiments with ¹³C-labeled acetate (B1210297) have demonstrated its incorporation into ring C of the acridone alkaloid rutacridone, confirming its polyketide origin. researchgate.net Similarly, labeled anthranilate has been shown to be incorporated into the anthranilate-derived portion of the molecule. These studies provide direct evidence for the proposed biosynthetic pathway and the interconnectivity of the shikimate and polyketide routes in the formation of acridone alkaloids. researchgate.net

Mechanistic Investigations of Gravacridonediol S Biological Activities

Antitubercular Activity Mechanisms

The primary mechanism behind the antitubercular activity of gravacridonediol involves the disruption of the mycobacterial cell wall synthesis, a critical component for the survival and virulence of Mycobacterium tuberculosis. patsnap.comfrontiersin.org This is achieved through the inhibition of key enzymes in the fatty acid biosynthesis pathway.

Inhibition of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, known as InhA. mdpi.comnih.gov This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) pathway and is responsible for catalyzing the NADH-specific reduction of 2-trans-enoyl-ACP, a final step in the elongation cycle of fatty acid synthesis. nih.govresearchgate.net The inhibition of InhA is a validated strategy for tuberculosis therapy. mdpi.comnih.gov

In silico molecular docking studies have provided detailed insights into the binding of this compound to the InhA active site. nih.gov These analyses revealed that this compound exhibits a strong binding affinity for InhA, forming stable interactions with key amino acid residues within the enzyme's binding pocket. nih.govresearchgate.net The interactions involve hydrogen bonds and hydrophobic interactions, which firmly anchor the molecule in the active site. nih.govresearchgate.net

Key amino acid residues of the InhA target that have been found to interact with this compound include Ile194, Pro193, Val65, and Gly14. nih.gov These interactions are crucial for the inhibitory action of the compound. The binding of this compound to InhA is thought to induce conformational changes in the protein, further contributing to its inhibitory effect. pensoft.net

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| This compound | InhA | -10.80 | 600.24 nM | Ile194, Pro193, Val65, Gly14 | nih.gov |

| Triclosan (B1682465) (Reference Inhibitor) | InhA | -7.33 | 4.26 µM | Not specified | nih.gov |

Kinetic analyses, primarily through in silico predictions, have further elucidated the inhibitory potential of this compound against InhA. The compound demonstrates a significantly lower binding energy and inhibition constant (Ki) compared to the known InhA inhibitor, triclosan. mdpi.comnih.gov Specifically, this compound showed a binding energy of -10.80 kcal/mol and a Ki of 600.24 nM, while triclosan had a binding energy of -7.33 kcal/mol and a Ki of 4.26 µM. nih.gov This suggests that this compound has a higher binding affinity and is a more potent inhibitor of the InhA enzyme. nih.govdntb.gov.ua

Modulation of Mycobacterial Fatty Acid Biosynthesis (FAS-II Pathway)

The inhibition of InhA by this compound directly disrupts the mycobacterial fatty acid synthase type II (FAS-II) pathway. mdpi.comnih.gov The FAS-II system is essential for the elongation of fatty acids that serve as precursors for mycolic acids. researchgate.netanr.fr By blocking the final reduction step in each elongation cycle, this compound effectively halts the production of long-chain fatty acids necessary for mycolic acid synthesis. mdpi.comresearchgate.net This disruption of the FAS-II pathway is a key element of this compound's antitubercular effect. mdpi.comnih.gov

Effects on Mycolic Acid Synthesis

Mycolic acids are long, complex fatty acids that are major and essential components of the mycobacterial cell wall, providing a protective barrier against hydrophilic agents and the host immune system. patsnap.complos.org The inhibition of the FAS-II pathway by this compound ultimately leads to the depletion of mycolic acids. nih.govdiva-portal.org This compromises the structural integrity of the cell wall, increasing its permeability and rendering the bacterium more susceptible to external stresses and other drugs. frontiersin.orgulisboa.pt In silico studies strongly suggest that by inhibiting InhA, this compound effectively inhibits the biosynthesis of mycolic acids, which is critical for the survival of M. tuberculosis. mdpi.com

Antifungal Activity Mechanisms

While the antitubercular mechanisms of this compound are becoming clearer, its antifungal mechanisms are less well-defined. However, some studies suggest that its antifungal activity may also be linked to membrane disruption. For instance, docking studies with antifungal targets have indicated a possible involvement of the enzyme CYP51 (lanosterol 14-alpha-demethylase) in its mechanism of action. mdpi.commdpi.com CYP51 is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of this enzyme would disrupt membrane integrity and lead to fungal cell death. Further research is needed to fully elucidate the specific pathways and molecular targets involved in this compound's antifungal effects.

Effects on Specific Fungal Pathogens (e.g., Fusarium oxysporum, Fusarium proliferatum, Stemphylium vesicarium)

This compound is a known alkaloid constituent of Ruta graveolens (common rue), a plant whose extracts have demonstrated notable antifungal properties. mdpi.com Studies on hydroalcoholic and ethanolic extracts of R. graveolens have confirmed inhibitory activity against several phytopathogenic fungi, including Fusarium and Stemphylium species. mdpi.com The antifungal effects are often attributed to the complex mixture of compounds within the extracts, including alkaloids, furanocoumarins, and terpenes. mdpi.commdpi.com

Research has specifically highlighted the activity of R. graveolens extracts against Fusarium oxysporum, Fusarium proliferatum, and Stemphylium vesicarium. mdpi.comresearchgate.netresearchgate.net One study evaluating extracts from different seasonal collections found that the highest growth inhibition against these fungi was achieved with extracts collected in January, which were rich in alkaloids. researchgate.net While this compound is identified as a component of these active extracts, specific data quantifying the inhibitory concentration (IC50) or mycelial growth inhibition for the isolated compound against these particular fungal species are not detailed in the available literature. However, the presence of this compound in extracts with confirmed efficacy suggests its potential contribution to the observed antifungal activity. mdpi.comfarmaciajournal.commdpi.com For instance, extracts of R. graveolens have shown the ability to inhibit mycelial growth, sporulation, and spore germination of pathogenic fungi by up to 90%. mdpi.com

Cellular Targets and Pathway Perturbations in Fungi

The precise antifungal mechanism of this compound has not been fully elucidated through direct experimental studies, but computational and comparative analyses provide strong indications of its potential cellular targets. A primary proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. mdpi.com

Molecular docking studies on related compounds suggest that the enzyme sterol 14α-demethylase (CYP51) is a probable target. mdpi.comnih.gov CYP51 is a crucial cytochrome P450 enzyme in the ergosterol pathway, and its inhibition disrupts the fungal membrane, leading to increased permeability and cell death. mdpi.commdpi.com This enzyme is a well-established target for widely used azole antifungal drugs. mdpi.comnih.gov In silico docking studies performed on a library of compounds from the Rutaceae family, which includes this compound, indicated a probable involvement of CYP51 in the mechanism of antifungal activity. mdpi.com

An alternative potential target was identified through in silico studies against Mycobacterium tuberculosis, which, while not a fungus, shares some research targets. These studies found that this compound exhibited a high binding affinity for the enoyl-acyl carrier protein reductase (InhA) enzyme. mdpi.comresearchgate.net InhA is essential for the fatty acid biosynthesis pathway, which is vital for building the organism's cell envelope. mdpi.com While this points to a potential mechanism involving cell envelope disruption, its direct applicability to fungi requires further experimental validation.

Anti-Leishmanial Activity Mechanisms

This compound has demonstrated significant activity against the protozoan parasite Leishmania, the causative agent of leishmaniasis.

Efficacy against Leishmania major (Promastigotes and Amastigotes)

In vitro studies have confirmed the efficacy of this compound against both the extracellular (promastigote) and intracellular (amastigote) forms of Leishmania major. The compound shows moderate activity against the free-swimming promastigotes but is notably more potent against the clinically relevant amastigote form, which resides within host macrophages. nih.govresearchgate.net

At a concentration of 10 µM, this compound inhibited the survival of promastigotes by 46.0% and the survival of intracellular amastigotes by a substantial 90.5%. nih.govscribd.com This indicates a strong ability to act on the parasite within its host cell environment. The half-maximal inhibitory concentration (IC50) values further underscore this differential potency.

| Parasite Form | Parameter | Value | Reference |

|---|---|---|---|

| L. major Promastigotes | % Inhibition (at 10 µM) | 46.0% | nih.govscribd.com |

| L. major Promastigotes | IC50 | 18.4 µg/mL | researchgate.net |

| L. major Amastigotes | % Inhibition (at 10 µM) | 90.5% | nih.govresearchgate.net |

| L. major Amastigotes | IC50 | 3.2 µg/mL | researchgate.net |

Cellular and Molecular Responses in Leishmania

The mechanistic basis for this compound's anti-leishmanial activity appears to be multifaceted. Research on acridine (B1665455) and acridone (B373769) derivatives suggests a multitarget approach that may involve interference with key parasite macromolecules and metabolic pathways. nih.govscielo.org.mx

One proposed mechanism is the inhibition of DNA metabolism. nih.govscielo.org.mx This could occur through direct interaction with the parasite's DNA, such as intercalation between base pairs, a mode of action attributed to some related alkaloids. researchgate.net The structure of acridine derivatives is well-suited for such interactions and can lead to the inhibition of enzymes involved in DNA processing, like topoisomerase II. researchgate.netkupdf.net However, some research on other acridine compounds suggests that their anti-leishmanial activity may not be directly related to DNA binding but could stem from interference with the parasite's interaction with host macrophages or other cellular structures. nih.gov

Another plausible target is the parasite's ergosterol biosynthesis pathway. Enzymes like 24-sterol methyltransferase (SMT) are vital for producing the specific sterols that make up the Leishmania cell membrane. frontiersin.org As this pathway is absent in mammals, it represents an attractive target for selective drug action. frontiersin.org

Antiproliferative Activity Mechanisms

This compound has been investigated for its potential as an anticancer agent, with studies focusing on its effects on cancer cell proliferation.

In Vitro Studies on Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

The antiproliferative effects of this compound have been evaluated as part of a broader investigation into six furanoacridone alkaloids isolated from Ruta graveolens. nih.goviiarjournals.org These studies utilized a panel of human breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line. nih.goviiarjournals.org

In a comparative study, the triple-negative MDA-MB-231 cell line was found to be the most sensitive to this class of compounds. iiarjournals.org While all tested furanoacridones showed some level of activity, their potency varied. Isogravacridone chlorine (IGC) was the most effective, with a half-maximal inhibitory concentration (IC50) of 2.27 µM against MDA-MB-231 cells. nih.goviiarjournals.org this compound was also active but demonstrated lower potency in comparison. The observed sequence of antiproliferative efficiency on the MDA-MB-231 line was: Isogravacridone chlorine > this compound monomethyl ether > this compound > Rutacridone. iiarjournals.org Specific IC50 values for this compound against MDA-MB-231 and MCF-7 cell lines are not explicitly provided in the cited literature. researchgate.netiiarjournals.org

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isogravacridone chlorine | MDA-MB-231 | 2.27 | nih.goviiarjournals.org |

| Isogravacridone chlorine | MCF-7 | 4.55 | thieme-connect.com |

| This compound | MDA-MB-231 | Data not available | iiarjournals.org |

| This compound | MCF-7 | Data not available | researchgate.netiiarjournals.org |

The mechanisms driving the antiproliferative effects of the most potent compound in the series, IGC, involved the induction of apoptosis through an intrinsic pathway, characterized by the activation of caspase-3 and caspase-9. nih.goviiarjournals.org It also caused cell-cycle disturbances, leading to an increase in the apoptotic sub-G1 population. nih.goviiarjournals.org Given the structural similarity, it is plausible that this compound may share similar, albeit less potent, mechanisms of action.

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

This compound, an acridone alkaloid, has demonstrated notable anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. researchgate.net Investigations have shown that its derivatives can cause a significant increase in the sub-G1 (hypodiploid) phase, which is indicative of apoptosis, in HeLa and SiHa cervical cancer cells. researchgate.net Furthermore, in MCF-7 breast cancer cells, a derivative of this compound was observed to induce cell cycle arrest at the G2/M phase. researchgate.net This suggests that the compound's mechanism of action may be cell-type specific. The pro-apoptotic potential of these compounds is further supported by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net

Studies have described this compound as an anti-cancer agent that arrests the cell cycle at the G2/M phase and induces apoptosis. researchgate.net The induction of apoptosis has been confirmed through methods such as propidium (B1200493) iodide staining and dual annexin (B1180172) V assays. researchgate.net

| Cell Line | Effect | Phase of Cell Cycle Arrest | Apoptotic Markers | Source |

|---|---|---|---|---|

| HeLa | Induction of apoptosis | Increase in sub-G1 phase | Caspase-3 activation | researchgate.net |

| SiHa | Induction of apoptosis | Increase in sub-G1 phase | Caspase-3 activation | researchgate.net |

| MCF-7 | Induction of cell cycle arrest | G2/M phase | Not specified | researchgate.net |

Identification of Intracellular Targets and Signaling Pathways

The mode of action for acridine derivatives like this compound is often attributed to their interaction with DNA and the subsequent impact on biological processes related to DNA and its associated enzymes. researchgate.net While specific intracellular targets for this compound are still being fully elucidated, research points towards its interaction with key cellular components and pathways.

In the context of multidrug resistance (MDR) in cancer, this compound and its derivatives have been shown to interact with P-glycoprotein (P-gp), an ABC transporter responsible for effluxing anticancer drugs from cells. nih.govfrontiersin.org By inhibiting P-gp, this compound can increase the intracellular accumulation of other cytotoxic agents, thereby showing a synergistic effect. researchgate.netnih.gov

Computational studies have identified the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis as a potential target for this compound. researchgate.netnih.gov Molecular docking analyses revealed that this compound has a high binding affinity for InhA, suggesting its potential as an inhibitor of this key enzyme involved in fatty acid biosynthesis. researchgate.netnih.gov

The broader family of acridone alkaloids is known to influence various signaling pathways involved in cell proliferation. ijsrr.org While the precise pathways modulated by this compound are a subject of ongoing research, the induction of G2/M arrest and apoptosis suggests an interaction with pathways that regulate the cell cycle and programmed cell death, such as those involving cyclins, cyclin-dependent kinases (CDKs), and caspases. researchgate.netjmb.or.kr

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies on this compound and related acridone alkaloids have provided insights into the chemical features that enhance their biological activities. For instance, the methylation of acridone derivatives can increase their lipophilicity, which in turn may enhance their binding affinity to targets like P-gp. nih.gov

Research on a series of acridone alkaloids, including this compound, gravacridonetriol, and this compound monomethyl ether, revealed that all these compounds had an inhibitory effect on P-gp in L5178/MDR1 cells. nih.govfrontiersin.org This suggests that the core acridone structure with its specific oxygenation pattern is crucial for this activity.

Further studies on other acridone derivatives have highlighted the importance of substituents at various positions. For example, the addition of a hydroxyl group at the C-11 position has been shown to result in good antitumor activity. ijsrr.org The synthesis and evaluation of oxime and oxime ether derivatives of related flavonoids have also demonstrated that specific substitutions can lead to potent cell growth inhibitory activity and induction of apoptosis. researchgate.net One such derivative, a tert-butyl oxime ether, was found to be particularly potent against several cancer cell lines. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Gravacridonediol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as Gravacridonediol, interacts with a biological target, typically a protein.

A notable in silico study investigated the inhibitory potential of this compound against the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis, a validated target for tuberculosis therapy. scirp.orgnih.govfrontiersin.orgresearchgate.net The study, which screened 80 active compounds from the Rutaceae family, identified this compound as a promising inhibitor of the InhA enzyme. scirp.orgresearchgate.net

The molecular docking analysis revealed that this compound exhibited a strong binding affinity for the InhA target. scirp.orgijpsjournal.com It displayed a binding energy of -10.80 kcal/mol and a predicted inhibition constant (Ki) of 600.24 nM. scirp.orgnih.govijpsjournal.com These values indicate a potent interaction between this compound and the InhA enzyme.

To put these findings into perspective, the study compared the docking results of this compound with that of triclosan (B1682465), a known inhibitor of the InhA enzyme. scirp.orgresearchgate.netijpsjournal.com Triclosan showed a binding energy of -7.33 kcal/mol and an inhibition constant of 4.26 µM. scirp.orgijpsjournal.com In another comparison, triclosan's binding energy was reported as -6.69 kcal/mol with a Ki of 12.43 µM. scirp.orgnih.govijpsjournal.com Regardless of the exact values for the reference inhibitor, this compound consistently demonstrated a significantly lower binding energy and a more potent inhibition constant, suggesting a higher binding efficiency against the InhA target. scirp.orgijpsjournal.com

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| This compound | -10.80 | 600.24 nM |

| Triclosan (Reference 1) | -7.33 | 4.26 µM |

| Triclosan (Reference 2) | -6.69 | 12.43 µM |

The visualization of the docked pose of this compound within the InhA binding site provides a detailed picture of the molecular interactions driving its inhibitory activity. oalib.com The interactions are primarily characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues of the enzyme. oalib.com

The binding mode of this compound involves interactions with the active site of InhA. ijpsjournal.com While the specific amino acid residues involved in the interaction with this compound are not detailed in the provided search results, the analysis of the docked complex is a standard output of molecular docking studies and is crucial for understanding the basis of its inhibitory potential. oalib.com For comparison, the interactions of the known inhibitor triclosan with the InhA active site have also been visualized. oalib.com

Molecular Dynamics Simulations for Conformational Stability and Dynamics

To assess the stability of the this compound-InhA complex, a 100-nanosecond molecular dynamics (MD) simulation was performed. ijpsjournal.com MD simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the biological system than static docking poses.

The stability of the protein-ligand complex was evaluated by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). ijpsjournal.com The RMSD of the this compound-InhA complex showed considerable stability and equilibrium throughout the 100 ns simulation, comparable to the known inhibitor triclosan. ijpsjournal.com The RMSF values, which indicate the fluctuation of individual amino acid residues, were also within acceptable deviations, suggesting that the binding of this compound did not induce significant disruptive changes in the protein structure. ijpsjournal.com These findings from the MD simulation further support the potential of this compound as a stable inhibitor of the InhA enzyme. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. While no specific QSAR studies have been reported for this compound, research on the broader class of acridone (B373769) alkaloids provides valuable insights.

Several QSAR studies on acridone derivatives have been conducted to understand the structural requirements for various biological activities, including anticancer and multidrug resistance reversal effects. derpharmachemica.comnih.gov For instance, a 3D-QSAR Topomer CoMFA study on N-substituted acridone derivatives identified key steric and electrostatic fields that influence their activity, guiding the design of novel derivatives. scirp.orgoalib.com Another study on 2,4-dimethylacridones as anticancer agents generated QSAR models with high predictive ability, highlighting the importance of certain molecular descriptors for cytotoxicity. nih.gov These studies on related acridone compounds suggest that the structural features of this compound, such as its specific substitution pattern, are likely crucial for its biological activity and could be a subject for future focused QSAR analysis.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Analogues (Focus on theoretical profiling, not clinical safety)

The theoretical prediction of ADMET properties is a critical step in early-stage drug discovery to assess the drug-like potential of a compound. For this compound, in silico analysis has provided some initial positive indications.

A study that performed pharmacokinetic screening of 80 phytochemicals, including this compound, found its pharmacokinetic results to be satisfactory. scirp.orgijpsjournal.com The evaluation of its drug-likeness was performed based on Lipinski's Rule of Five. scirp.orgnih.govfrontiersin.org Furthermore, in terms of its toxicity profile, the in silico prediction suggested that this compound is non-mutagenic and non-carcinogenic. ijpsjournal.com

While detailed in silico ADMET profiling for a wide range of this compound analogues is not available in the searched literature, studies on other acridone derivatives have utilized such predictions. scirp.orgarabjchem.org These studies typically evaluate parameters like intestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition to guide the selection of promising candidates for further development. scirp.orgarabjchem.org A comprehensive theoretical ADMET profiling of this compound and its designed analogues would be a logical next step to further evaluate its potential as a therapeutic agent.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model can then be used as a template for the de novo design of new molecules with similar or improved activity.

While no specific pharmacophore models have been developed based on this compound for de novo design, studies on the broader acridone class have utilized this approach. For example, pharmacophore modeling of acridones has been used to identify features conducive to stable docking with targets like P-glycoprotein, a key protein in multidrug resistance. nih.gov These models typically highlight the importance of features such as aromatic rings and hydrogen bond acceptors. nih.gov The development of a specific pharmacophore model based on the interaction of this compound with its target, such as the InhA enzyme, could be a valuable strategy for designing novel and more potent inhibitors.

Future Research Directions and Translational Perspectives Beyond Clinical Trials

Exploration of Undiscovered Biological Targets and Pathways

A comprehensive understanding of the molecular interactions of Gravacridonediol is fundamental for its future development. While preliminary studies have suggested potential mechanisms, such as the reversal of multidrug resistance (MDR) and possible inhibition of the InhA enzyme, a vast landscape of undiscovered biological targets and signaling pathways likely exists.

Future research should prioritize the identification of direct binding partners of this compound. Unbiased, high-throughput screening approaches, such as affinity chromatography coupled with mass spectrometry, can be employed to isolate and identify proteins that directly interact with the compound. Furthermore, computational molecular docking studies, building upon initial findings, can predict binding affinities to a wide array of protein targets, guiding experimental validation.

Elucidating the downstream signaling cascades modulated by this compound is equally crucial. While the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction has been observed for the broader class of acridone (B373769) alkaloids, the specific pathways affected by this compound need to be delineated. Techniques like phosphoproteomics can provide a global snapshot of changes in protein phosphorylation events upon treatment, offering clues to the activation or inhibition of specific kinase signaling pathways. Moreover, investigating its impact on key cellular processes such as cell cycle regulation, DNA repair mechanisms, and angiogenesis will provide a more complete picture of its mechanism of action. For instance, acridone alkaloids, in general, are known to act as DNA intercalators and inhibitors of topoisomerase II, and it is pertinent to investigate if this compound shares these mechanisms.

Table 1: Potential Biological Targets and Pathways for this compound

| Potential Target/Pathway | Rationale/Hypothesis | Investigative Approaches |

| Topoisomerase II | Common target for acridone alkaloids. | DNA relaxation assays, in vitro decatenation assays. |

| Kinase Signaling Pathways (e.g., MAPK, PI3K/Akt) | Often dysregulated in cancer and other diseases. | Western blotting for phosphorylated proteins, kinase activity assays. |

| ABC Transporters (e.g., P-glycoprotein) | Implicated in multidrug resistance. | Efflux assays, ATPase activity assays. |

| InhA (Enoyl-ACP reductase) | Potential target for antimicrobial activity. | Enzyme inhibition assays, molecular docking. |

| Apoptosis-related proteins (e.g., Bcl-2 family, caspases) | To understand the mechanism of induced cell death. | Western blotting, caspase activity assays, flow cytometry. |

Development of Advanced Delivery Systems for In Vitro and In Vivo Preclinical Studies

A significant hurdle in the preclinical and potential clinical application of many natural products, including this compound, is their often-poor aqueous solubility and limited bioavailability. The development of advanced drug delivery systems is paramount to overcoming these challenges and enhancing the therapeutic index of this compound.

Nanoencapsulation strategies offer a promising avenue. Loading this compound into biodegradable polymeric nanoparticles, liposomes, or nanoemulsions could significantly improve its solubility and stability in biological fluids. These nanosystems can be engineered to provide controlled and sustained release of the compound, potentially reducing the required dosing frequency and minimizing off-target effects.

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to facilitate the specific delivery of this compound to diseased cells or tissues. This active targeting approach would be particularly beneficial in cancer therapy, where it could increase the concentration of the drug at the tumor site while sparing healthy tissues.

For preclinical in vitro studies, novel delivery systems can also improve the consistency and reliability of experimental results by ensuring a more uniform and sustained exposure of cells to the compound. In vivo, these advanced formulations can alter the pharmacokinetic profile of this compound, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Advanced Delivery Systems for this compound

| Delivery System | Advantages | Key Considerations for Development |

| Polymeric Nanoparticles | High drug loading capacity, controlled release, potential for surface modification. | Polymer selection (biocompatibility, biodegradability), particle size and stability. |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery. | Lipid composition, encapsulation efficiency, stability in circulation. |

| Nanoemulsions | High solubilization capacity for hydrophobic drugs, ease of preparation. | Surfactant selection, droplet size and stability. |

| Solid Lipid Nanoparticles | Biocompatible, controlled release, protection of the encapsulated drug. | Lipid matrix selection, drug loading, and physical stability. |

Rational Design of Novel this compound-Based Chemical Entities

The this compound scaffold provides a valuable template for the rational design of novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are a cornerstone of this process, aiming to identify the key structural features of this compound responsible for its biological activity.

Systematic modification of the this compound molecule, through the synthesis of a library of analogues, will be crucial. These modifications could include alterations to the substituent groups on the acridone core, changes to the diol side chain, and the introduction of new functional groups. Each new analogue would then be evaluated for its biological activity, allowing for the development of a comprehensive SAR profile.

Computational chemistry and molecular modeling can play a significant role in guiding the design of these new entities. By understanding the binding interactions of this compound with its biological targets, it is possible to design modifications that enhance these interactions, leading to increased potency.

Chemoenzymatic Synthesis Approaches for Complex Analogues

The chemical synthesis of complex natural products and their analogues can often be a lengthy and challenging process. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry, offers a powerful alternative for the generation of novel this compound-based compounds.

Enzymes, such as cytochrome P450 monooxygenases, glycosyltransferases, and methyltransferases, are known to be involved in the biosynthesis of acridone alkaloids in nature. These enzymes can be harnessed as biocatalysts to perform specific and often stereoselective modifications of the this compound scaffold that would be difficult to achieve through conventional chemical methods.

For instance, glycosyltransferases could be used to attach various sugar moieties to the this compound core, potentially improving its solubility and altering its biological activity. Cytochrome P450 enzymes could be employed to introduce hydroxyl groups at specific positions on the molecule, creating new avenues for further chemical modification.

The development of chemoenzymatic routes to complex this compound analogues would not only provide access to a wider range of chemical diversity for biological screening but could also lead to more efficient and environmentally friendly synthetic processes.

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular response to this compound, integrated "omics" approaches are indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system upon perturbation.

Transcriptomic analysis (e.g., RNA-seq) can reveal the changes in gene expression that occur in cells treated with this compound. This can help to identify the signaling pathways and cellular processes that are most affected by the compound.

Proteomics can be used to identify changes in the abundance and post-translational modifications of proteins following treatment. This can provide direct evidence of the molecular targets of this compound and the downstream effects on protein function.

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic reprogramming that occurs in response to this compound. This can be particularly useful for understanding its effects on cellular energy metabolism and biosynthetic pathways.

By integrating the data from these different omics platforms, it is possible to construct a comprehensive model of the mechanism of action of this compound. This systems-level understanding will be invaluable for identifying biomarkers of response, predicting potential side effects, and guiding the future development of this compound-based therapies. Multi-omics analysis has been successfully applied to elucidate the biosynthetic pathways of other complex alkaloids, and a similar approach for this compound could unlock the secrets of its formation in nature and provide a roadmap for its synthetic production.

Q & A

Q. What are the primary methods for isolating Gravacridonediol from natural sources, and how do researchers validate purity?

this compound is isolated from Ruta graveolens using solvent extraction followed by chromatographic techniques like column chromatography or HPLC. Validation of purity involves spectroscopic methods: ¹H-NMR for structural confirmation (e.g., characteristic signals for dihydroxy groups at δ 3.5–4.5 ppm) and mass spectrometry (e.g., molecular ion peaks at m/z 375.808 for this compound derivatives) . Melting point analysis (e.g., Mp 221–227°C) and optical rotation ([α]D²⁰ +59.8) are additional purity indicators .

Q. How do researchers distinguish this compound from structurally similar acridone alkaloids?

Differentiation relies on comparative spectral analysis :

- UV-Vis spectroscopy : this compound exhibits absorption maxima at 260–280 nm due to its conjugated acridone core .

- ¹³C-NMR : Key signals include C-2 (δ 160–165 ppm, hydroxylated aromatic carbon) and C-10 (δ 45–50 ppm, methylene group) .

- Chromatographic retention times : Reverse-phase HPLC with C18 columns can separate this compound from co-occurring analogs like Gravacridonetriol glucoside .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound’s reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions often arise from variations in:

- Sample preparation : Differences in solvent polarity (e.g., methanol vs. chloroform) affect compound solubility and bioactivity .

- Assay conditions : For antimicrobial studies, MIC values depend on bacterial strain (e.g., Mycobacterium tuberculosis InhA inhibition at 600.24 nM vs. broader-spectrum assays) .

- Structural analogs : Methyl ether or glucoside derivatives (e.g., this compound acetate) may exhibit altered activity profiles . Recommendation : Standardize protocols using reference compounds (e.g., triclosan for InhA inhibition ) and replicate studies across independent labs .

Q. How can researchers optimize synthetic routes for this compound derivatives to enhance pharmacological efficacy?

Key methodological considerations:

- Regioselective hydroxylation : Use protecting groups (e.g., acetyl or benzyl) to direct functionalization at C-1 and C-2 positions .

- Glycosylation : Enzymatic methods (e.g., UDP-glucosyltransferases) improve yield and stereochemical control for glucoside derivatives .

- In silico docking : Pre-screen derivatives against target proteins (e.g., InhA enzyme) to prioritize synthesis .

Data Analysis & Interpretation

Q. What statistical approaches resolve discrepancies in this compound’s pharmacokinetic data across studies?

- Meta-analysis : Pool data from multiple studies (e.g., LogP values, plasma half-life) using random-effects models to account for variability in experimental designs .

- Multivariate regression : Identify confounding variables (e.g., extraction method, plant origin) influencing bioavailability .

- QSAR modeling : Correlate structural features (e.g., hydroxylation patterns) with ADME properties .

Q. How should researchers design controls to validate this compound’s role in observed biological effects?

- Negative controls : Use solvent-only treatments and acridone-free extracts to rule out matrix effects .

- Positive controls : Compare with established inhibitors (e.g., triclosan for InhA ) or cytotoxic agents (e.g., doxorubicin for apoptosis assays).

- Isomer controls : Test Gravacridonetriol or methyl ether derivatives to confirm structure-activity relationships .

Ethical & Methodological Compliance

Q. What ethical guidelines apply to pharmacological studies involving this compound in animal models?

- Follow ARRIVE 2.0 guidelines for reporting animal experiments, including sample size justification and humane endpoints .

- Obtain approval from institutional ethics committees for protocols involving vertebrate models .

Q. How should researchers document conflicting spectral data in this compound characterization?

- Provide raw spectral files (e.g., NMR, MS) in supplementary materials.

- Annotate discrepancies (e.g., solvent-induced shifts in ¹H-NMR) and validate with independent techniques (e.g., X-ray crystallography if available) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.